molecular formula C13H22N2O3 B15315639 Tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate

Tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate

Cat. No.: B15315639
M. Wt: 254.33 g/mol
InChI Key: XRCAKALJLKYGMM-UHFFFAOYSA-N
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Description

Tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. This compound is characterized by its piperidine ring, which is substituted with a tert-butyl group and a 1,2-oxazole moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate.

    Formation of 1,2-Oxazole Moiety: The hydroxyl group is converted into a 1,2-oxazole ring through a cyclization reaction involving appropriate reagents and conditions.

    Final Product: The resulting compound is this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the piperidine ring.

    Substitution: The tert-butyl group or the oxazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(16)15-7-4-10(5-8-15)11-6-9-17-14-11/h10H,4-9H2,1-3H3

InChI Key

XRCAKALJLKYGMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOCC2

Origin of Product

United States

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